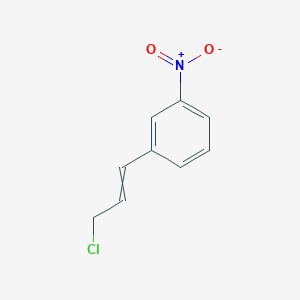
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is an organic compound with the molecular formula C10H10O5. It is a dimethyl ester derivative of 4-hydroxy-5-methylisophthalic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER typically involves the esterification of 4-hydroxy-5-methylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxy-5-methylisophthalic acid.
Reduction: Dimethyl 4-hydroxy-5-methylbenzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with other molecules. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .
Comparaison Avec Des Composés Similaires
- Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
- Dimethyl 4-methoxy-5-methylbenzene-1,3-dicarboxylate
- Dimethyl 4-hydroxy-3-methylbenzene-1,3-dicarboxylate
Uniqueness: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
36727-18-1 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
dimethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)5-8(9(6)12)11(14)16-3/h4-5,12H,1-3H3 |
Clé InChI |
ZUCXCLGDOOFLCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8719708.png)









![1-[(3-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8719791.png)
![2-Propan-2-ylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8719799.png)


